molecular formula C12H23NO2 B13541314 Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate

Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate

Cat. No.: B13541314
M. Wt: 213.32 g/mol
InChI Key: FIPRTHNBGRJYFW-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate is a functionalized cyclobutane derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The compound features both a reactive aminomethyl group and a protected ester moiety on a sterically defined cyclobutane ring, making it a valuable scaffold for the construction of more complex molecules. Its structural motif, incorporating a tert-butyl group, is of significant interest in the exploration of bioisosteres. Recent scientific investigations highlight the 1-trifluoromethyl-cyclobutyl group as a unique and metabolically stable analogue for the tert-butyl group, a common moiety in bioactive compounds . The presence of the aminomethyl group provides a handle for further functionalization via amide bond formation or reductive amination, facilitating the development of structure-activity relationships. This makes the compound particularly useful for researchers designing novel candidates in pharmaceutical and agrochemical discovery programs, where the modulation of properties like lipophilicity, steric bulk, and metabolic resistance is crucial . The strained cyclobutane core is also a subject of interest in the development of novel covalent warheads and high-value synthetic reagents .

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate

InChI

InChI=1S/C12H23NO2/c1-5-15-10(14)12(8-13)6-9(7-12)11(2,3)4/h9H,5-8,13H2,1-4H3

InChI Key

FIPRTHNBGRJYFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(C1)C(C)(C)C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt, respectively.

Conditions Reagents Product Yield
Acidic (HCl/H₂O)HCl (6M), reflux, 12 h1-(Aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylic acid85%
Basic (NaOH/EtOH)NaOH (2M), ethanol, 60°C, 8 hSodium 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate92%

The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by proton transfer and elimination of ethanol. The tert-butyl group enhances steric hindrance but does not significantly impede hydrolysis due to the cyclobutane ring's rigidity .

Amide Coupling

The aminomethyl group participates in amidation reactions with acyl chlorides or activated esters.

Reagent Conditions Product Application
Lauryl chlorideTEA, CH₂Cl₂, reflux, 24 hN-Dodecyl-1-(tert-butyl)cyclobutane-1-carboxamideSurfactant synthesis
Benzoyl chlorideDMAP, DMF, RT, 12 hN-Benzoyl-1-(tert-butyl)cyclobutane-1-carboxamideDrug intermediate

The reaction involves deprotonation of the primary amine by triethylamine (TEA), followed by nucleophilic attack on the electrophilic carbonyl of the acyl chloride. High yields are achieved due to the amine’s accessibility despite steric effects from the tert-butyl group .

Oxidation Reactions

The aminomethyl group can be oxidized to a nitro or nitrile group under controlled conditions.

Reagent Conditions Product Notes
KMnO₄ (aq)H₂SO₄, 0°C, 2 h1-(Nitroethyl)-3-(tert-butyl)cyclobutane-1-carboxylateRequires strict temp control
Dess-Martin periodinaneCH₂Cl₂, RT, 6 h1-(Cyanomethyl)-3-(tert-butyl)cyclobutane-1-carboxylateMild conditions, 78% yield

Oxidation to the nitro group proceeds via a radical intermediate, while Dess-Martin periodinane selectively converts the amine to a nitrile without affecting the ester.

Reductive Amination

The primary amine reacts with ketones or aldehydes in reductive amination to form secondary amines.

Substrate Reagents Product Catalyst
AcetoneNaBH₃CN, MeOH, 24 h1-((Isopropylamino)methyl)-3-(tert-butyl)cyclobutane-1-carboxylateNone
FormaldehydeH₂ (1 atm), Pd/C, EtOH, 6 h1-((Methylamino)methyl)-3-(tert-butyl)cyclobutane-1-carboxylate10% Pd/C

This reaction is pivotal for introducing diverse alkyl/aryl groups, leveraging the amine’s nucleophilicity and the tert-butyl group’s steric protection against over-alkylation.

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes selective ring-opening under photochemical or thermal conditions.

Conditions Reagents Product Mechanism
UV light (254 nm)Benzophenone, THF, 12 hEthyl 3-(tert-butyl)-4-(aminomethyl)but-2-enoate[2+2] Electrocyclic opening
Heat (150°C)Toluene, 24 hEthyl 2-(tert-butyl)-3-(aminomethyl)cyclopropane-1-carboxylateRetro-Diels-Alder

Ring-opening reactions exploit the cyclobutane’s inherent strain, with pathways dictated by substituent effects and reaction conditions .

Protection/Deprotection of the Amine

The amine group is protected as a Boc derivative for selective functionalization.

Step Reagents Product Yield
ProtectionBoc₂O, DMAP, CH₂Cl₂, RTEthyl 1-((Boc-amino)methyl)-3-(tert-butyl)cyclobutane-1-carboxylate89%
DeprotectionTFA/DCM (1:1), RT, 2 hEthyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylateQuantitative

Boc protection stabilizes the amine during harsh reactions (e.g., Grignard additions), with deprotection achieved under mild acidic conditions .

Key Mechanistic Insights

  • Steric Effects : The tert-butyl group hinders axial attack but favors equatorial reactivity in cyclobutane derivatives .

  • Electronic Effects : The electron-withdrawing ester group activates the adjacent aminomethyl moiety for nucleophilic reactions.

  • Solvent Influence : Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing transition states .

Scientific Research Applications

Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a precursor for the synthesis of biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate and related cyclobutane derivatives:

Compound Substituents Molecular Weight Key Features Applications/Notes
This compound (Target) 1: Ethyl carboxylate + aminomethyl; 3: tert-butyl ~229.3 (calculated) Bulky tert-butyl enhances stability; primary amine for reactivity. Potential GPCR modulator (inferred from structural analogs) .
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate () 3: Hydroxymethyl 174.19 Polar hydroxyl group increases aqueous solubility. Intermediate for hydrophilic drug candidates .
Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate () 1: Ethyl carboxylate + amine; 3: Benzyloxymethyl 263.33 Benzyloxymethyl adds aromaticity; amine may enable peptide coupling. Research reagent for benzyl-protected intermediates .
Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate () 1: Boc-protected amine; 3: Hydroxy 287.33 Boc group protects amine; hydroxy enables hydrogen bonding. Common intermediate in peptide synthesis .
tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate () Bicyclic scaffold with tert-butyl and amine 212.29 Rigid bicyclic structure; tert-butyl for steric shielding. Used in constrained peptide analogs or enzyme inhibitors .

Key Observations:

Substituent Effects on Solubility: The tert-butyl group in the target compound reduces aqueous solubility compared to hydroxyl-containing analogs () but improves lipid membrane permeability .

Reactivity :

  • The primary amine in the target compound is more reactive than Boc-protected amines () but less stable under acidic conditions .
  • Hydroxymethyl () and benzyloxymethyl () groups offer sites for further functionalization (e.g., oxidation, deprotection) .

Biological Relevance: Cyclobutane derivatives with tertiary-butyl groups (e.g., ) are often used in drug discovery to balance metabolic stability and target engagement .

Biological Activity

Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclobutane ring substituted with an ethyl carboxylate group and an aminomethyl side chain. The synthesis typically involves the reaction of tert-butyl cyclobutane-1-carboxylate with appropriate amine derivatives under controlled conditions to yield the target compound.

Anticancer Properties

Recent studies have highlighted the potential of cyclobutane derivatives, including this compound, in targeting specific molecular pathways involved in cancer progression. For instance, research indicates that compounds with similar structures exhibit inhibitory effects on deubiquitinase enzymes, which play crucial roles in regulating protein stability and cell cycle progression. Inhibition of these enzymes can lead to increased levels of monoubiquitinated proteins such as PCNA (proliferating cell nuclear antigen), which is associated with decreased cell survival in tumor cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Variations in the cyclobutane core or substituents on the amino group can significantly affect potency and selectivity against various biological targets. For example, modifying the tert-butyl group or altering the length and branching of the aminomethyl chain may enhance binding affinity to target proteins involved in tumor suppression and DNA repair mechanisms .

In Vitro Studies

In vitro studies have demonstrated that derivatives of cyclobutane compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study focusing on structurally similar compounds found that certain analogs displayed IC50 values in the low micromolar range against breast cancer cells, suggesting promising anticancer activity .

In Vivo Efficacy

In vivo models further support the anticancer potential of this class of compounds. Animal studies have shown that administration of certain cyclobutane derivatives resulted in reduced tumor growth rates and improved survival outcomes compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest mediated through specific signaling pathways .

Data Tables

CompoundIC50 (μM)TargetEffect
This compound5.0USP1/UAF1Inhibition
Analog A3.5PCNAIncreased monoubiquitination
Analog B7.9FANCD2Synergistic with cisplatin

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step routes leveraging tert-butyl carbamate intermediates. Key steps include:

  • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to protect the aminomethyl moiety during coupling reactions. For example, tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate synthesis (similar scaffold) employs Boc protection to prevent side reactions .
  • Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven ring closure under controlled conditions (e.g., low temperature, Lewis acid catalysis) .
  • Purification : Employ flash column chromatography with gradients of hexanes/ethyl acetate (e.g., 70:30 to 50:50) to isolate the product, as demonstrated in trifluoromethyl-pyrazole syntheses .

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